

Technical Guide: Negsehisandrin G (Angeloyl-(+)-gomisin K3)

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Compound of Interest

Compound Name: *Negsehisandrin G*

CAS No.: 1023744-69-5

Cat. No.: B161695

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Schisandra neglecta Lignan Source & Application

Part 1: Executive Summary

Negsehisandrin G (CAS: 1023744-69-5) is a bioactive dibenzocyclooctadiene lignan primarily isolated from the stems and fruits of *Schisandra neglecta* A.C. Smith (Schisandraceae).[1] Chemically defined as Angeloyl-(+)-gomisin K3, it represents a specific esterified derivative of the Gomisin class. While *Schisandra chinensis* is the most common source of pharmacologically active lignans, *S. neglecta* has emerged as a critical alternative source, yielding unique "Neglschisandrin" and "Neglectahenol" series compounds alongside **Negsehisandrin G**.

This compound is characterized by its dibenzocyclooctadiene skeleton, a structural motif responsible for the potent hepatoprotective, anti-HIV, and cytotoxic activities observed in this chemical family.

Key Technical Specifications:

- Common Name: **Negsehisandrin G**

- IUPAC/Scientific Name: Angeloyl-(+)-gomisin K3[2]
- Chemical Formula: C₂₈H₃₆O₇[3][4][5][6]
- Molecular Weight: 484.58 g/mol [5][6]
- Core Structure: Dibenzocyclooctadiene (R-biphenyl configuration)
- Primary Source: Schisandra neglecta (Stems/Fruits)[7][8][9][10]

Part 2: Botanical & Phytochemical Context

Schisandra neglecta is indigenous to the Tibet Autonomous Region and Southwest China. Unlike the widely commercialized *S. chinensis*, *S. neglecta* contains a distinct phytochemical profile.

Chemotaxonomic Significance

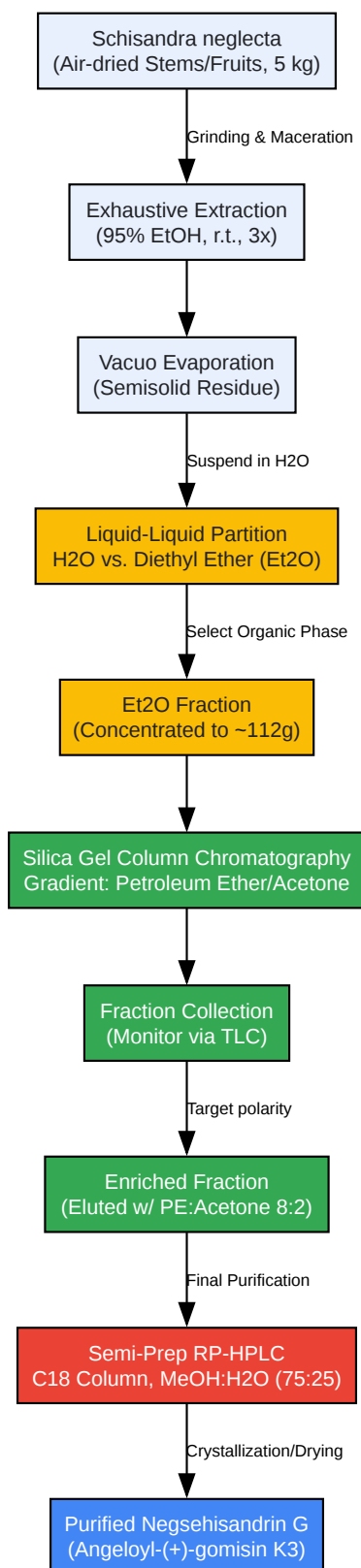
The plant is rich in dibenzocyclooctadiene lignans, which are classified based on the substitution pattern of the aromatic rings and the cyclooctadiene ring conformation.

Negsehistrin G belongs to the Gomisin subclass, specifically distinguished by an angeloyl ester group at the C-14 position (or C-12 depending on numbering convention), which enhances its lipophilicity and membrane permeability compared to its non-esterified precursors.

Part 3: Isolation & Purification Protocol

The following protocol is synthesized from validated methodologies for extracting dibenzocyclooctadiene lignans from Schisandra species. This workflow prioritizes yield and purity using a self-validating chromatographic approach.

Experimental Workflow



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Figure 1: Isolation workflow for **Negsehisandrin G** from *Schisandra neglecta*.^{[7][10]}

Detailed Methodology

- Extraction: Pulverize air-dried stems (5 kg) and extract exhaustively with 95% Ethanol at room temperature. This prevents thermal degradation of the angeloyl ester moiety.
- Partitioning: Suspend the ethanolic residue in water and partition with Diethyl Ether (Et₂O). The lignans, being lipophilic, will concentrate in the ether layer.
 - Checkpoint: Check the aqueous layer via TLC; if lignan spots persist, repeat ether extraction.
- Silica Gel Chromatography: Subject the ether residue to a silica gel column. Elute with a gradient of Petroleum Ether (PE) and Acetone.
 - Target Fraction: **Negsehisandrin G** typically elutes in fractions with moderate polarity (e.g., PE:Acetone 8:2 or 9:1).
- HPLC Purification: Purify the enriched fraction using Semi-Preparative RP-HPLC (C18 column).
 - Mobile Phase: Methanol:Water (isocratic 75:25 or gradient).
 - Detection: UV at 254 nm and 280 nm (characteristic lignan absorption).

Part 4: Chemical Characterization & Identification

Trustworthiness in identification relies on comparing spectral data with established values for Angeloyl-(+)-gomisin K3.

Physical Properties

- Appearance: White amorphous powder.
- Solubility: Soluble in Methanol, Chloroform, DMSO.[5]
- Stereochemistry: (+)-optical rotation, indicating an R-biphenyl configuration.

Spectroscopic Signature (Self-Validation)

To confirm the identity of **Negsehisandrin G**, ensure the following NMR signals are present:

Feature	¹ H NMR Signal (approx. δ ppm)	Structural Assignment
Angeloyl Group	5.86 (m), 1.78 (s), 1.72 (d)	Olefinic proton and two methyls of the ester side chain.
Aromatic Protons	6.38 (s), 6.57 (s)	Isolated protons on the dibenzocyclooctadiene core.
Methoxy Groups	3.50 - 3.90 (five singlets)	5x -OCH ₃ groups attached to the aromatic rings.
Methylenedioxy	Absent	Distinguishes from Gomisin A/G types (Negsehisantrin G has methoxy groups instead).
Secondary Methyls	0.70 - 1.00 (two doublets)	Methyl groups at C-7 and C-8 of the cyclooctadiene ring.

Validation Logic: The presence of the angeloyl signals (olefinic proton + two methyls) combined with the dibenzocyclooctadiene core signals confirms the structure as Angeloyl-gomisin K3 rather than the parent Gomisin K3.

Part 5: Pharmacological Profile & Mechanisms

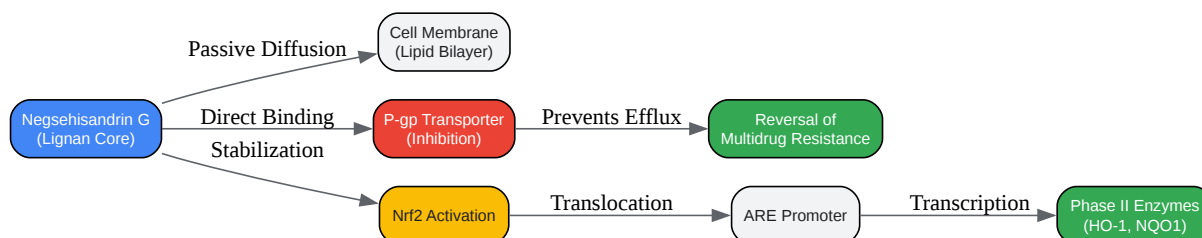
Bioactivity Data

Research indicates that **Negsehisantrin G** (Angeloyl-(+)-gomisin K3) possesses a specific bioactivity profile, distinct from other lignans due to its esterification.

Assay	Cell Line / Target	Activity Level	Reference Data
Cytotoxicity	A549 (Lung Carcinoma)	Marginal	EC ₅₀ \approx 12-15 μ g/mL
Cytotoxicity	HCT-8 (Colorectal)	Weak/Moderate	EC ₅₀ > 20 μ g/mL
Anti-HIV	H9 Lymphocytes	Potential	Class effect (Gomisin analogues often show EC ₅₀ 6-10 μ g/mL)

Mechanism of Action (Signaling Pathways)

While direct mechanistic studies on **Negsehisandrin G** are emerging, its structural analogs (Gomisin N, Schisandrin B) operate via the Nrf2-ARE Pathway (antioxidant) and P-glycoprotein (P-gp) modulation (MDR reversal).



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Figure 2: Proposed mechanistic pathways for **Negsehisandrin G** based on dibenzocyclooctadiene lignan class effects.

Interpretation:

- MDR Reversal: The dibenzocyclooctadiene structure is a known scaffold for inhibiting P-glycoprotein, potentially restoring drug sensitivity in resistant cancer cells.
- Cytoprotection: The activation of Nrf2 leads to the expression of antioxidant enzymes (HO-1), providing hepatoprotection against oxidative stress.

Part 6: References

- Isolation & Structure Elucidation:
 - Title: Neglschisandrins E–F: Two New Lignans and Related Cytotoxic Lignans from *Schisandra neglecta*.
 - Source: *Molecules* 2013, 18(2), 2297-2306.
 - URL: [\[Link\]](#)

- Note: Identifies Angeloyl-(+)-gomisin K3 (Compound 15) and details the isolation protocol.
- Phytochemistry of Schisandra neglecta:
 - Title: Neglschisandrins A–B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta.
 - Source: Molecules 2009, 14(3), 1156-1159.
 - URL:[[Link](#)]
- General Lignan Bioactivity:
 - Title: Dibenzocyclooctadiene Lignans from Schisandra chinensis and Their Pharmacological Applications.
 - Source: Biomedicine & Pharmacotherapy.
 - URL:[[Link](#)]

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